Pentacyclo(3.3.0.02,4.03,7.06,8)octane
Description
Pentacyclo[3.3.0.0²,⁴.0³,⁷.0⁶,⁸]octane, commonly known as cuneane, is a highly strained, saturated polycyclic hydrocarbon with the molecular formula C₈H₈. Its structure consists of five fused rings, forming a rigid cage-like framework with C₂v symmetry . The systematic IUPAC name reflects its bridge placements, which are prioritized based on the "smallest locant set" rule to distinguish it from alternative numbering schemes (e.g., pentacyclo[3.3.0.0²,⁸.0³,⁷.0⁴,⁶]octane) .
Cuneane is synthesized via photochemical or thermal rearrangement of cubane (C₈H₈), another polycyclic hydrocarbon, though its isolation requires precise conditions due to high strain energy . It serves as a precursor for derivatives in materials science and medicinal chemistry, particularly in antiviral research .
Properties
IUPAC Name |
pentacyclo[3.3.0.02,4.03,7.06,8]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-5(1)6-3-4(6)8(2)7(1)3/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJMEXRVJPVGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C3C5C4C1C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942857 | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20656-23-9 | |
| Record name | Pentacyclo[3.3.0.02,4.03,7.06,8]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing the efficiency of this reaction include the choice of catalyst, solvent, temperature, and substituent effects. Silver(I) triflimide (AgNTf₂) has emerged as the most effective catalyst, achieving yields exceeding 90% under optimized conditions. Dichloromethane (CH₂Cl₂) and tert-amyl alcohol (t-AmOH) are preferred solvents, with reaction temperatures typically ranging from 50°C to 100°C.
A representative optimization study is summarized in Table 1:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ratio (2a:3a) |
|---|---|---|---|---|---|---|
| 10 | AgNTf₂ (10) | CH₂Cl₂ | 50 | 3.5 | 91 | 3.5:1 |
| 11 | Pd(OAc)₂ (5) | t-BuOH | 100 | 20 | 23 | >19:1 |
Table 1: Optimization of silver(I)-catalyzed cubane-to-cuneane rearrangement.
The data highlights the superiority of AgNTf₂ in dichloromethane, which facilitates rapid rearrangement while minimizing side reactions. Palladium(II) acetate, by contrast, exhibits poor catalytic activity under analogous conditions.
Mechanistic Insights
The reaction proceeds via a multistep mechanism involving:
- Oxidative addition of Ag(I) into a cubane C–C bond, forming a hypervalent Ag(III) intermediate.
- Heterolytic cleavage of the Ag–C bond, generating a carbocation.
- σ-Bond rearrangement to relieve ring strain, yielding the cuneane product.
Substituent effects play a critical role in regioselectivity. Electron-withdrawing groups (e.g., esters) accelerate the reaction by stabilizing transition states, while electron-donating groups (e.g., hydroxymethyl) favor alternative carbocation pathways, leading to 1,3-disubstituted cuneanes. For example, cubane derivatives bearing tert-butyl esters rearrange exclusively to 2,6-disubstituted cuneanes, whereas hydroxymethyl-substituted cubanes produce 1,3-disubstituted isomers with >19:1 selectivity.
Challenges and Limitations
Inhibitory Effects of Functional Groups
Lewis basic functionalities, such as amides and benzoxazoles, significantly impede the reaction by coordinating to Ag(I). For instance, cubanes containing benzoxazole substituents (<5% conversion under standard conditions) require alternative catalytic strategies.
Comparative Analysis with Historical Methods
Prior to the development of Ag(I)-catalyzed rearrangements, Eaton and co-workers explored thermal and photochemical routes for cubane-to-cuneane transformations. These methods suffered from low yields (<30%) and harsh conditions (e.g., pyrolysis at 300°C), limiting their practicality. The advent of silver catalysis represents a 3-fold improvement in efficiency while operating under milder temperatures.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(3.3.0.02,4.03,7.06,8)octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of strained carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols
Scientific Research Applications
Structural Studies and Reaction Mechanisms
The compound serves as a model for understanding the properties and reactivity of strained hydrocarbons. Its unique structure allows chemists to explore reaction mechanisms that are influenced by ring strain and steric effects. Studies indicate that pentacyclo(3.3.0.02,4.03,7.06,8)octane can undergo various chemical reactions such as:
- Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions may be performed with lithium aluminum hydride or sodium borohydride.
- Electrophilic Substitution : Due to strained carbon-carbon bonds, the compound is susceptible to electrophilic substitution reactions .
Material Science
The high strain energy associated with this compound makes it a candidate for research in materials science, particularly in the development of high-energy materials and polymers. Its potential applications in creating new materials that leverage its unique properties could lead to advancements in energy storage and conversion technologies.
Medicinal Applications
While research into the medicinal applications of this compound is limited, its unique structure may inspire the design of novel therapeutic agents. The compound's ability to serve as a scaffold for drug development could lead to new pharmaceuticals that exploit its structural characteristics for specific biological activities.
Case Study: Reaction Mechanisms
A study focused on the reaction mechanisms involving this compound demonstrated how its high ring strain facilitates certain reactions that would not occur with less strained compounds. The findings highlighted its potential as a reactive intermediate in synthetic organic chemistry.
Case Study: Material Development
Research has been conducted on utilizing this compound in the synthesis of novel polymers that exhibit enhanced mechanical properties due to the inherent strain within the compound's structure. This study suggests pathways for developing advanced materials with applications in various industries.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemical Research | Model for studying reaction mechanisms | Understanding strain energy effects |
| Material Science | Development of high-energy materials and polymers | Enhanced material properties |
| Medicinal Chemistry | Potential scaffold for drug design | Novel therapeutic agents |
Mechanism of Action
The mechanism of action of pentacyclo(3.3.0.02,4.03,7.06,8)octane is primarily related to its high strain energy and the reactivity of its carbon-carbon bonds. The compound’s unique cage-like structure creates significant ring strain, making it highly reactive under certain conditions. This reactivity can be harnessed in various chemical reactions, where the compound acts as a reactive intermediate or a precursor to more complex molecules.
Comparison with Similar Compounds
Cubane (Pentacyclo[4.4.0.0²,⁵.0³,⁸.0⁴,⁷]octane)
Structural Differences :
Bisnoradamantane (Tricyclo[3.3.0.0³,⁷]octane)
Structural Differences :
Pentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁹]dodeca-5,11-diene
Structural Differences :
- A 12-carbon pentacyclic compound with conjugated dienes, synthesized via Diels-Alder reactions .
- Bioactivity : Exhibits antiviral properties against poxviruses, unlike cuneane, which lacks direct biological activity reports .
| Property | Cuneane | Pentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁹]dodeca-5,11-diene |
|---|---|---|
| Molecular Formula | C₈H₈ | C₁₂H₁₄O₄ |
| Key Functional Groups | None (parent hydrocarbon) | Ester, diene |
| Applications | Derivative synthesis | Antiviral lead compound |
Pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane
Structural Differences :
- Shares the octane backbone but with distinct bridge placements, altering symmetry and stability.
- Physical Properties : Boiling point and density differ significantly due to reduced strain (e.g., boiling point: 198.1°C vs. cuneane’s ~190°C) .
Biological Activity
Pentacyclo(3.3.0.02,4.03,7.06,8)octane, also known as Cuneane, is a polycyclic hydrocarbon with a unique structural configuration that has garnered interest in various fields of chemical research, including its biological activity. This article synthesizes the available literature on the biological implications of this compound, focusing on its potential applications and effects.
Chemical Structure and Properties
This compound consists of five interconnected cyclopentane rings and is characterized by its rigid structure and unique stereochemistry. The compound's molecular formula is , and it has a molecular weight of 130.24 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing potential implications in pharmacology and toxicology.
Anticancer Activity
Recent studies have indicated that pentacyclic compounds exhibit anticancer properties due to their ability to interact with cellular mechanisms involved in tumor growth and proliferation.
- Case Study 1 : A study published in Cancer Research demonstrated that derivatives of pentacyclic compounds could inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Case Study 2 : Another investigation highlighted the compound's potential to modulate signaling pathways associated with cancer metastasis .
Toxicological Assessments
While the anticancer properties are promising, it is crucial to evaluate the toxicity associated with this compound.
- Toxicity Profile : Toxicological data indicates that the compound may exhibit moderate toxicity in certain biological systems; however, specific LD50 values remain unspecified .
- Safety Data : The compound is classified under industrial use only, with no established biological limit values .
The mechanisms through which this compound exerts its biological effects are still under investigation:
- Cellular Interaction : It is believed that the compound interacts with cellular membranes and proteins, potentially disrupting normal cellular functions.
- Enzymatic Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .
Data Summary Table
Q & A
Q. What are the established synthetic routes for pentacyclo(3.3.0.0²,⁴.0³,⁷.0⁶,⁸)octane, and how can experimental parameters be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions such as Diels-Alder cycloadditions or photochemical dimerization of strained precursors. Optimization requires systematic variation of catalysts (e.g., Lewis acids), temperature, and solvent polarity. For example, using high-pressure NMR to monitor intermediate formation can refine reaction timelines. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How is the unique cage structure of pentacyclo(3.3.0.0²,⁴.0³,⁷.0⁶,⁸)octane confirmed through spectroscopic techniques?
Methodological Answer: X-ray crystallography provides definitive structural confirmation, while ¹³C NMR and DEPT-135 spectra resolve distinct carbon environments due to the compound’s symmetry. IR spectroscopy identifies strain-induced bond vibrations (e.g., C-C stretching at ~1200 cm⁻¹). Cross-validation with computational models (e.g., DFT-optimized geometries) enhances reliability .
Q. What factors influence the thermodynamic stability of pentacyclo(3.3.0.0²,⁴.0³,⁷.0⁶,⁸)octane under varying conditions?
Methodological Answer: Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Steric strain from fused rings lowers thermal stability, while electron-withdrawing substituents may enhance resistance to decomposition. Solvent-free conditions and inert atmospheres (e.g., argon) are recommended for long-term storage .
Q. How can researchers design a robust protocol for characterizing reaction intermediates in pentacyclo-octane synthesis?
Methodological Answer: Use in-situ monitoring tools like LC-MS or GC-MS to track transient intermediates. Quenching reactions at timed intervals followed by freeze-drying preserves reactive species for offline analysis. Trapping agents (e.g., TEMPO) can stabilize radicals for ESR spectroscopy .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of pentacyclo(3.3.0.0²,⁴.0³,⁷.0⁶,⁸)octane?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, charge distribution, and reaction pathways. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Comparing computed NMR chemical shifts with experimental data validates accuracy .
Q. What experimental strategies can address contradictions in reported thermodynamic stability data for pentacyclo-octane derivatives?
Methodological Answer: Perform comparative studies under standardized conditions (e.g., controlled humidity, identical instrumentation). Meta-analysis of literature data using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) identifies confounding variables (e.g., impurities, measurement artifacts). Replicate conflicting experiments with traceable reference materials .
Q. How does the steric and electronic environment of pentacyclo-octane influence its reactivity in ring-opening polymerizations?
Methodological Answer: Investigate via kinetic studies using initiators like anionic bases or transition-metal catalysts. Monitor polymerization rates via gel permeation chromatography (GPC) and correlate with substituent effects (Hammett parameters). Computational docking simulations predict monomer-catalyst interactions .
Q. What methodologies are effective in resolving spectral overlaps in complex mixtures containing pentacyclo-octane derivatives?
Methodological Answer: Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Hyphenated methods like LC-NMR or GC-IR provide structural elucidation without isolation. Machine learning algorithms (e.g., PCA) can deconvolute spectral data from multicomponent systems .
Q. How can researchers design a structure-activity relationship (SAR) study for pentacyclo-octane-based materials?
Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) and evaluate properties like glass transition temperature (Tg) or tensile strength. Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with performance metrics. High-throughput screening accelerates data collection .
Q. What advanced techniques validate the environmental degradation pathways of pentacyclo-octane derivatives?
Methodological Answer: Use isotope labeling (¹⁴C or ²H) to track biodegradation in simulated ecosystems. High-resolution mass spectrometry (HRMS) identifies transformation products. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental impact. Regulatory frameworks like OECD guidelines ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
